

Spectroscopic Analysis of 5-Cyano-1,2,3-thiadiazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Cyano-1,2,3-thiadiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Cyano-1,2,3-thiadiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with detailed experimental protocols for acquiring such data.

Introduction

5-Cyano-1,2,3-thiadiazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, a sulfur atom, and a cyano substituent. The unique electronic properties imparted by the thiadiazole ring and the cyano group make it a valuable synthon for the development of novel pharmaceuticals and functional materials. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. While a complete experimental dataset for **5-Cyano-1,2,3-thiadiazole** is not readily available in the public domain, this guide compiles expected values based on data from closely related analogs and foundational spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of **5-Cyano-1,2,3-thiadiazole**. These predictions are based on published data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **5-Cyano-1,2,3-thiadiazole**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-4	~9.6	Singlet

Prediction based on the ^1H NMR data for benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole)-4-carbonitrile, where the proton on a similar thiadiazole ring appears at 9.59 ppm[4].

Table 2: Predicted ^{13}C NMR Spectral Data for **5-Cyano-1,2,3-thiadiazole**

Carbon	Predicted Chemical Shift (δ , ppm)
C-4	~140-150
C-5	~155-160
C≡N	~115-120

Predictions for C-4 and C-5 are based on data for the parent 1,2,3-thiadiazole and benzo[1,2-d:4,5-d']bis([2][3]thiadiazole)-4-carbonitrile[4][5]. The prediction for the cyano carbon is based on data for benzo[1,2-d:4,5-d']bis([2][3]thiadiazole)-4-carbonitrile, which shows a signal at 119.3 ppm for the cyano group[4].

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Frequencies for **5-Cyano-1,2,3-thiadiazole**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C≡N Stretch	2230 - 2240	Strong
C=N Stretch (ring)	~1600	Medium
C-H Stretch (ring)	~3100	Medium
Ring Vibrations	1300 - 1500	Medium-Weak

The C≡N stretching frequency is based on the value of 2233 cm⁻¹ reported for benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole)-4-carbonitrile[4]. The other predicted frequencies are based on general values for aromatic heterocyclic compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **5-Cyano-1,2,3-thiadiazole**

Ion	Predicted m/z	Description
[M] ⁺	111.00	Molecular Ion
[M - N ₂] ⁺	83.00	Loss of nitrogen molecule
[M - N ₂ - HCN] ⁺	56.00	Subsequent loss of hydrogen cyanide

The primary fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a molecule of nitrogen from the molecular ion[2][6]. The molecular weight of **5-Cyano-1,2,3-thiadiazole** (C₃HN₃S) is 111.13 g/mol .

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **5-Cyano-1,2,3-thiadiazole**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **5-Cyano-1,2,3-thiadiazole** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.
 - Acquire a standard one-dimensional ^1H NMR spectrum using a single-pulse experiment.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the spectrum.
- ^{13}C NMR Acquisition:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Cyano-1,2,3-thiadiazole**.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-Cyano-1,2,3-thiadiazole**.

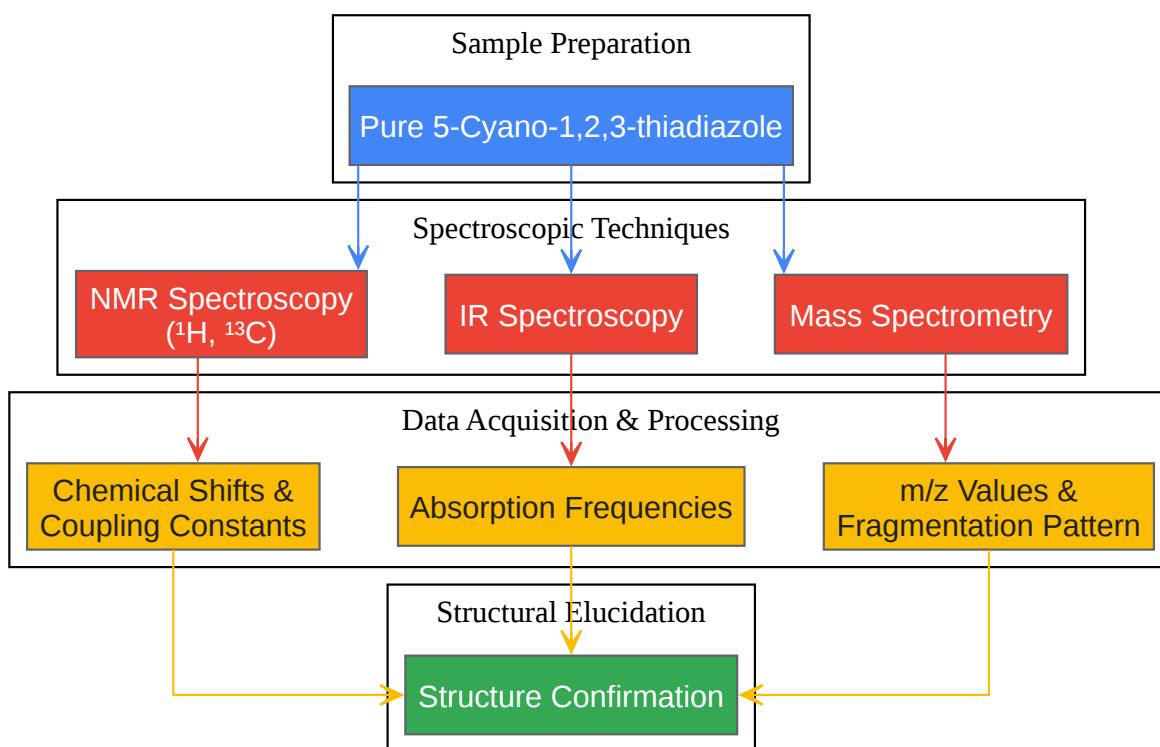
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).

- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Cyano-1,2,3-thiadiazole**.



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Caption: Workflow for the spectroscopic analysis of **5-Cyano-1,2,3-thiadiazole**.

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